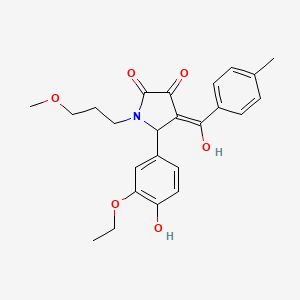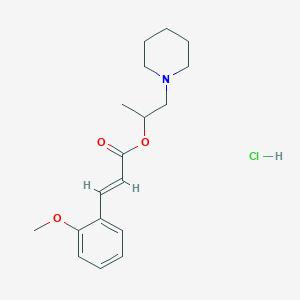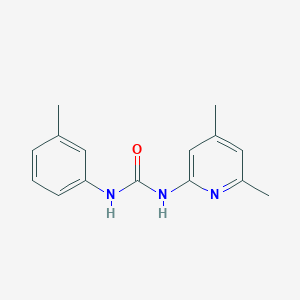![molecular formula C14H12N2O5 B5463537 1-(2-furyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5463537.png)
1-(2-furyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-furyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one, also known as FANPA, is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to a class of compounds known as chalcones, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 1-(2-furyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of genes that control inflammation and cell survival. It has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in the regulation of genes that control cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of inflammation. It has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which are involved in the protection of cells against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-furyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one is its diverse biological activities, which make it a promising candidate for a wide range of scientific research applications. It is also relatively easy to synthesize in high yields and purity. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for research on 1-(2-furyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one. One area of interest is the development of new synthetic methods for this compound that can improve its solubility and bioavailability. Another area of interest is the identification of new biological targets for this compound, which could expand its potential applications in scientific research. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(2-furyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one involves the condensation of 2-methoxy-4-nitrobenzaldehyde with furyl ketone in the presence of a base such as potassium hydroxide. The resulting product is then reduced with sodium borohydride to obtain this compound. This method has been successfully used to synthesize this compound in high yields and purity.
Applications De Recherche Scientifique
1-(2-furyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(E)-1-(furan-2-yl)-3-(2-methoxy-4-nitroanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c1-20-14-9-10(16(18)19)4-5-11(14)15-7-6-12(17)13-3-2-8-21-13/h2-9,15H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXABJYCSNWIWGH-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC=CC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C/C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[3-(benzyloxy)phenyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5463456.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5463464.png)
![2-({[4-(3-chlorophenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5463471.png)
![N-{3-[(4aS*,8aS*)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5463473.png)
![N-[2-(2-fluorophenyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5463483.png)
![7-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5463491.png)


![4-[(4-chloro-3-propoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5463511.png)

![methyl 2-[3-(4-ethoxy-3-methylbenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5463534.png)

![4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5463543.png)
![2-(4-fluorophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5463549.png)
